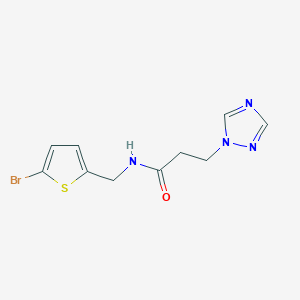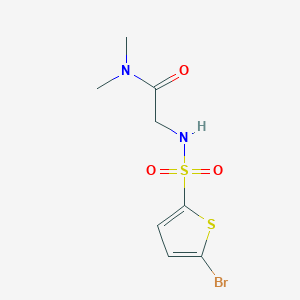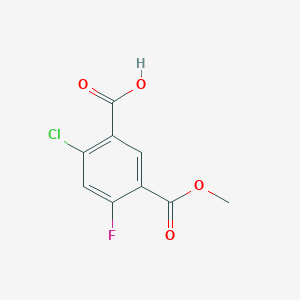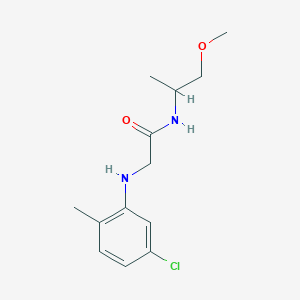
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is a chiral compound with a unique structure that includes an ethynyl group and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral diol with an acetylenic compound under acidic conditions to form the dioxolane ring. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
化学反応の分析
Types of Reactions
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its chiral nature makes it a useful intermediate in the development of pharmaceuticals that require specific stereochemistry for activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and the manufacture of fine chemicals.
作用機序
The mechanism of action of ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloadditions, which can lead to the formation of new chemical bonds and structures. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
(2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one: This compound shares a similar dioxolane ring structure but differs in its substituents and overall reactivity.
(2S,3R,4R,5S,6R)-2-(4-choloro-3-(4-((S)-tetrahydrofuran-3yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another compound with a similar chiral center but different functional groups.
Uniqueness
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is unique due to its combination of an ethynyl group and a dioxolane ring, which imparts distinct reactivity and potential applications. Its chiral nature and functional groups make it a versatile compound in various fields of research and industry.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
[(4R,5S)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h1,6-7,9H,5H2,2-3H3/t6-,7+/m0/s1 |
InChIキー |
WVBSRHKZWGFGDO-NKWVEPMBSA-N |
異性体SMILES |
CC1(O[C@@H]([C@@H](O1)C#C)CO)C |
正規SMILES |
CC1(OC(C(O1)C#C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


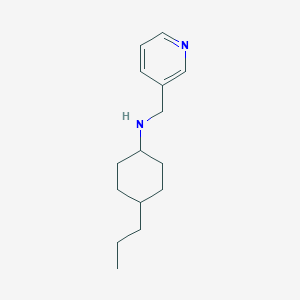

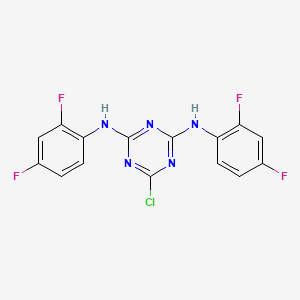


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
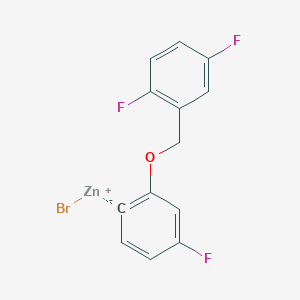
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
